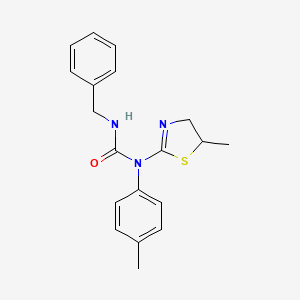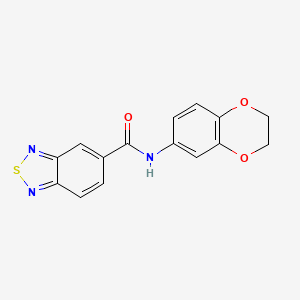
N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring substituted with chlorophenyl and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the thiazole ring or the aromatic rings, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzyl alcohols or benzaldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
作用機序
The mechanism by which N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiazole ring and aromatic substituents play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-2-aminothiazole: Similar in structure but lacks the methylphenyl group.
N-(4-methylphenyl)-2-aminothiazole: Similar in structure but lacks the chlorophenyl group.
N-(4-bromophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine: Similar but with a bromine atom instead of chlorine.
Uniqueness
N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific combination of substituents on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C17H15ClN2S |
|---|---|
分子量 |
314.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-5-13(6-4-11)16-12(2)21-17(20-16)19-15-9-7-14(18)8-10-15/h3-10H,1-2H3,(H,19,20) |
InChIキー |
PHJHOCFEVVMABO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11485310.png)
![2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide](/img/structure/B11485324.png)
![3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1-(2-phenoxyethyl)-1H-indole](/img/structure/B11485329.png)
![ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11485332.png)
![Methyl 4-[(3-chloro-4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11485334.png)
![N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485341.png)
![Ethyl 2'-amino-3'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11485345.png)

![Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate](/img/structure/B11485355.png)
![2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B11485360.png)

![3,3'-[1,3-benzodioxole-5,6-diylbis(methanediylsulfanediyl)]bis[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole]](/img/structure/B11485376.png)
